2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride

Electrochemical stability Redox potential Sulfonyl halide comparison

Researchers using sulfonyl chlorides for amine library synthesis often encounter hydrolysis and incompatibility with functionalized substrates. This compound provides a stable SuFEx warhead that survives amide coupling and cross-coupling conditions. It enables convergent library synthesis and expands the targetable proteome for covalent fragment screening. - Differentiated S-F bond stability (>1000 mV more negative reduction potential vs. chloride) prevents premature hydrolysis. - Successfully couples with hydroxyl-, ester-, and heterocycle-bearing amines where the chloride analog fails. - Targets ≥6 amino acid residue types for ABPP probe design, expanding beyond cysteine-focused campaigns.

Molecular Formula C7H8FNO2S
Molecular Weight 189.21 g/mol
Cat. No. B13166296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride
Molecular FormulaC7H8FNO2S
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCS(=O)(=O)F
InChIInChI=1S/C7H8FNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2
InChIKeyWSQXAVZFAIAOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)ethane-1-sulfonyl Fluoride: Structural Identity and Compound-Class Positioning


2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride (molecular formula C₇H₈FNO₂S, molecular weight 189.20 g·mol⁻¹) is an aliphatic sulfonyl fluoride bearing a terminal pyridin-4-yl substituent connected via an ethane-1-sulfonyl fluoride bridge [1]. The compound belongs to the sulfonyl fluoride chemical class, recognized since 2014 as privileged electrophilic hubs for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [2]. Its defining structural feature—a two-carbon spacer between the pyridine ring and the –SO₂F warhead—distinguishes it from both directly ring-attached pyridine-sulfonyl fluorides (e.g., PyFluor) and from benzylic positional isomers such as 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride, resulting in differentiated steric and electronic profiles that affect reactivity, chemoselectivity, and biological target engagement.

ClassSuFEx click chemistry hub
Warheadβ-substituted aliphatic sulfonyl fluoride
HandlePyridin-4-yl recognition element

Critical Differentiation from Generic Sulfonyl Fluoride Substitutions


Within the aliphatic sulfonyl fluoride family, structural variations in the spacer length, heterocycle attachment point, and the identity of the leaving group (fluoride vs. chloride) produce non-interchangeable reactivity profiles [1][2]. Direct procurement of a superficially similar analog—such as the corresponding sulfonyl chloride, the 1-positional isomer, or an aryl-attached pyridine-sulfonyl fluoride—carries the risk of failed SuFEx coupling, divergent hydrolytic stability in aqueous assay conditions, altered protein labeling specificity, or incompatible synthetic handling requirements. The quantitative evidence presented in Section 3 demonstrates exactly where these differences become consequential for scientific selection.

!Sulfonyl chloride analog may shift hydrolytic stability and fail in functionalized amine coupling
!α-Isomer (CAS 2172503-98-7) alters warhead–ring conjugation, potentially changing binding geometry
!Directly ring-attached pyridine-sulfonyl fluorides differ in reactivity and steric profile

Quantitative Head-to-Head Differentiation Evidence for Procurement


Electrochemical Stability: Half-Wave Potential Separation vs. Sulfonyl Chlorides

In arylsulfonyl halide series, the half-wave potentials of corresponding sulfonyl fluorides and sulfonyl chlorides differ by more than 1000 mV, with the fluoride exhibiting a substantially more negative reduction potential [1]. This >1 V separation reflects the significantly greater thermodynamic stability of the S–F bond relative to the S–Cl bond, directly translating into superior resistance to unintended nucleophilic displacement and hydrolysis under both synthetic and physiological conditions. The target compound 2-(pyridin-4-yl)ethane-1-sulfonyl fluoride inherits this intrinsic S–F stability advantage while the two-carbon aliphatic spacer further attenuates electrophilic reactivity compared to directly ring-conjugated aryl sulfonyl fluorides.

Electrochem. stability
Class-level inference
ΔE₁/₂ > 1000 mV
Supports S–F bond stability context
More negative reduction potential vs. chloride
Electrochemical stability Redox potential Sulfonyl halide comparison

Parallel Synthesis Outcome: Functionalized Amine Tolerance vs. Chlorides

In a direct head-to-head parallel synthesis study comparing aliphatic sulfonyl fluorides versus aliphatic sulfonyl chlorides for sulfonamide library construction, the fluoride variants demonstrated successful coupling with amines bearing additional reactive functionality (e.g., hydroxyl, ester, or heterocyclic substituents), while the corresponding chlorides failed entirely under identical conditions [1]. Conversely, sulfonyl chlorides reacted efficiently with sterically hindered amines where the fluorides showed low activity. The target compound 2-(pyridin-4-yl)ethane-1-sulfonyl fluoride, as an aliphatic sulfonyl fluoride, aligns with the chemoselectivity profile of its class: it preferentially engages functionalized, unhindered nucleophiles, thereby enabling synthetic strategies that would be inaccessible to the chloride analog.

Parallel synthesis
Class-level inference
Fluoride: coupling successvs.Chloride: failed
Orthogonal reactivity with functionalized amines
Chloride preferred for hindered amines
Parallel synthesis Sulfonamide formation Functional group tolerance

SuFEx Chemoselectivity: Reaction Condition Tolerance vs. Sulfonyl Chlorides

A comprehensive review of functionalized sulfonyl halide reactivity establishes that the SO₂F group tolerates a broad spectrum of reaction conditions—including amide and ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings—without self-consumption [1]. In contrast, most transformations of functionalized sulfonyl chlorides occur at the SO₂Cl moiety itself, precluding their use as stable handles during multi-step sequences. 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride possesses this chemoselectivity attribute, allowing the sulfonyl fluoride warhead to survive synthetic manipulations of the pyridine ring or the ethane backbone, thereby enabling convergent synthetic strategies that the chloride analog cannot support.

Chemoselectivity
Class-level inference
SO₂F survives multi-stepvs.SO₂Cl consumed
Enables convergent synthetic strategies
Tolerates cross-coupling, lithiation
SuFEx click chemistry Chemoselectivity Functional group tolerance

Positional Isomer Differentiation: β- vs. α-Substitution

The target compound places the –SO₂F group at the terminal (β) carbon of the ethyl chain, whereas the positional isomer 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride (CAS 2172503-98-7) bears the warhead at the benzylic (α) carbon directly adjacent to the pyridine ring [1][2]. This difference alters the electrophilic character of the sulfonyl fluoride: the α-isomer benefits from direct conjugation with the pyridine π-system, increasing –SO₂F reactivity, while the target β-isomer has an insulating –CH₂– spacer that attenuates reactivity and provides greater conformational flexibility for binding-pocket access. The computed logP of the α-isomer is 1.0 [2], whereas the β-isomer is expected to exhibit slightly different lipophilicity due to altered dipole alignment, potentially influencing membrane permeability and off-target binding profiles.

Isomer differentiation
Supporting evidence
β-substitutionvs.α-isomer
Spacer alters warhead reactivity and linker length
α-isomer XLogP3 = 1.0
Positional isomerism Structure-activity relationship Covalent probe design

Synthetic Access via ESF Michael Addition

A 2024 methodology by Qin et al. demonstrated that 2-pyridones undergo selective Michael addition to ethenesulfonyl fluoride (ESF, E = −12.09 on the Mayr electrophilicity scale, placing it among the strongest known Michael acceptors [1]) to generate pyridonyl aliphatic sulfonyl fluorides in good to excellent yields under mild, operationally simple conditions . While 2-(pyridin-4-yl)ethane-1-sulfonyl fluoride itself is not a pyridone adduct, the same ESF-based Michael addition strategy provides the conceptual synthetic framework for constructing diverse pyridine-containing aliphatic sulfonyl fluoride architectures. ESF serves as a linchpin C₂-ethyl sulfonyl fluoride building block that can be elaborated with pyridine nucleophiles, aryl halides via cross-coupling, or other heterocycles, enabling modular construction of the target compound class.

Synthetic access
Supporting evidence
ESF Michael addition
Modular entry to pyridine-aliphatic SFs
ESF Mayr electrophilicity E = −12.09
Michael addition Heterocyclic sulfonyl fluoride synthesis ESF chemistry

Covalent Warhead Scope: Multi-Residue Protein Targeting

Sulfonyl fluoride electrophiles are recognized as privileged covalent warheads in chemical biology, capable of modifying not only active-site serines (classical serine protease inhibition) but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues [1]. This broad residue-targeting scope distinguishes sulfonyl fluorides from more limited warhead classes such as acrylamides (primarily cysteine) or chloromethyl ketones. 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride incorporates this multi-residue capability, with the pyridine ring providing an additional recognition element and solubility handle for probe development [2]. The compound is structurally suitable for activity-based protein profiling (ABPP) and covalent fragment-based drug discovery (FBDD) applications.

Warhead scope
Class-level inference
≥6 residue types
Broad targeting for ABPP/FBDD
Ser, Thr, Lys, Tyr, Cys, His
Covalent inhibitors Activity-based protein profiling Sulfonyl fluoride warhead

Evidence-Backed Application Scenarios for Procurement Decisions


SuFEx-Based Modular Library Synthesis with Pyridine Scaffolds

The compound serves as a SuFEx-clickable hub for constructing sulfonamide, sulfonate ester, and sulfone libraries via reaction with amines, alcohols, and carbon nucleophiles. The electrochemical stability advantage of the S–F bond (>1000 mV more negative reduction potential vs. the chloride analog [6]) ensures that the –SO₂F handle remains intact during upstream pyridine functionalization (e.g., N-alkylation, cross-coupling), enabling a convergent library synthesis workflow. The chemoselectivity documented by Liashuk et al. [7] confirms that the SO₂F group survives amide coupling and transition-metal catalysis conditions that would destroy the corresponding sulfonyl chloride.

Covalent Probe Development for Activity-Based Protein Profiling

Leveraging the privileged sulfonyl fluoride warhead capable of targeting ≥6 amino acid residue types (Ser, Thr, Lys, Tyr, Cys, His) [6], this compound is suited as a core scaffold for designing ABPP probes. The two-carbon spacer between the pyridine ring and the –SO₂F group provides a defined linker length that can be exploited for binding-site steric complementarity, differentiating it from both the shorter α-isomer and directly ring-attached pyridine-sulfonyl fluorides. The pyridine nitrogen offers a handle for further derivatization (e.g., quaternization for charged probes) or for metal-coordination in metalloprotease targeting.

Parallel Sulfonamide Library Construction with Functional Group Tolerance

For high-throughput sulfonamide synthesis with structurally diverse amines, the fluoride variant is the correct procurement choice when the amine pool includes hydroxyl-, ester-, or heterocycle-bearing substrates. Sadkova et al. [6] demonstrated that aliphatic sulfonyl fluorides successfully couple with such functionalized amines, while the corresponding chlorides fail. However, for libraries dominated by sterically hindered amine substrates, the sulfonyl chloride analog may be more appropriate, as the fluoride shows reduced reactivity in that regime [6].

Covalent Fragment-Based Drug Discovery Beyond Cysteine Targeting

The compound's low molecular weight (189.20 g·mol⁻¹ [6]) and balanced physicochemical profile make it suitable as a covalent fragment for FBDD screening campaigns. Unlike acrylamide-based fragments restricted to cysteine targeting, the sulfonyl fluoride warhead enables screening against proteins lacking a reactive cysteine at the site of interest—expanding the targetable proteome [7]. The pyridine moiety contributes to fragment solubility and provides a vector for fragment elaboration based on structural biology data.

Application
Selection Property
Validation Focus
SuFEx Library Synthesis
SO₂F chemoselectivity under diverse conditions
Stability during pyridine functionalization
ABPP Probe Development
Multi-residue targeting scope
Spacer length and binding-site complementarity
Parallel Sulfonamide Synthesis
Functionalized amine compatibility
Substrate-dependent halide selection
Covalent FBDD Fragment
Low MW and pyridine solubility handle
Screening beyond cysteine-targeted proteome
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